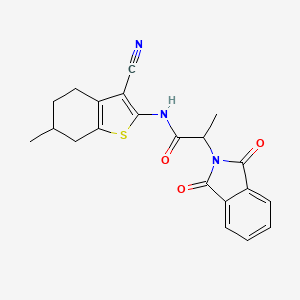![molecular formula C18H21BrO2 B5083994 1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)
1-[(6-bromohexyl)oxy]-3-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6-bromohexyl)oxy]-3-phenoxybenzene, also known as BHPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHPB is a benzene derivative that contains a phenoxy and a bromohexyl group, and its chemical structure is shown in Figure 1.
Wirkmechanismus
The mechanism of action of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene as an anticancer agent involves the inhibition of the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival and proliferation. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene inhibits the activation of Akt, which leads to the activation of caspases and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(6-bromohexyl)oxy]-3-phenoxybenzene in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. 1-[(6-bromohexyl)oxy]-3-phenoxybenzene is also relatively stable and can be easily purified and characterized using various spectroscopic techniques. However, one limitation of using 1-[(6-bromohexyl)oxy]-3-phenoxybenzene in lab experiments is its limited solubility in water, which may require the use of organic solvents and affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the investigation of its potential applications in other fields, such as materials science and environmental science. Further studies are also needed to elucidate the mechanism of action of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene and its potential side effects in vivo.
Synthesemethoden
The synthesis of 1-[(6-bromohexyl)oxy]-3-phenoxybenzene involves the reaction of 1,3-dibromo-5-(6-bromohexyloxy)benzene with phenol in the presence of a base catalyst. The reaction proceeds through an SNAr mechanism, and the final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and environmental science. In materials science, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been used as a building block for the synthesis of various functional materials, such as liquid crystals and polymers. In medicinal chemistry, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. In environmental science, 1-[(6-bromohexyl)oxy]-3-phenoxybenzene has been used as a model compound to study the fate and transport of organic pollutants in the environment.
Eigenschaften
IUPAC Name |
1-(6-bromohexoxy)-3-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c19-13-6-1-2-7-14-20-17-11-8-12-18(15-17)21-16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRJSNMATCHDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)
![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)

![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)
